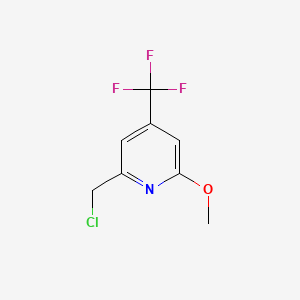
2-(Chloromethyl)-6-methoxy-4-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-6-methoxy-4-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with chloromethyl, methoxy, and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-6-methoxy-4-(trifluoromethyl)pyridine can be achieved through several methods:
Chlorine/Fluorine Exchange: This method involves the use of trichloromethylpyridine as a starting material, which undergoes chlorine/fluorine exchange reactions to introduce the trifluoromethyl group.
Construction of Pyridine Ring: Another approach involves constructing the pyridine ring from a trifluoromethyl-containing building block.
Direct Introduction of Trifluoromethyl Group: This method uses trifluoromethyl active species, such as trifluoromethyl copper, to introduce the trifluoromethyl group via substitution reactions with bromo- and iodopyridines.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and production scale.
化学反応の分析
Types of Reactions: 2-(Chloromethyl)-6-methoxy-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can lead to the formation of different functionalized pyridines .
科学的研究の応用
2-(Chloromethyl)-6-methoxy-4-(trifluoromethyl)pyridine has several scientific research applications:
作用機序
The mechanism of action of 2-(Chloromethyl)-6-methoxy-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability . This allows the compound to interact with various biological targets, including enzymes and receptors, leading to its observed biological activities .
類似化合物との比較
2-Fluoro-4-(trifluoromethyl)pyridine: This compound has similar structural features but with a fluorine atom instead of a chloromethyl group.
4-(Trifluoromethyl)pyridine: This compound lacks the chloromethyl and methoxy groups but retains the trifluoromethyl group.
Uniqueness: 2-(Chloromethyl)-6-methoxy-4-(trifluoromethyl)pyridine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the chloromethyl group allows for further functionalization through nucleophilic substitution reactions, while the trifluoromethyl group enhances its lipophilicity and metabolic stability .
特性
分子式 |
C8H7ClF3NO |
|---|---|
分子量 |
225.59 g/mol |
IUPAC名 |
2-(chloromethyl)-6-methoxy-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H7ClF3NO/c1-14-7-3-5(8(10,11)12)2-6(4-9)13-7/h2-3H,4H2,1H3 |
InChIキー |
ZTCXLYXUIZPERR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=N1)CCl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


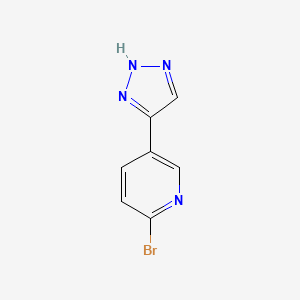
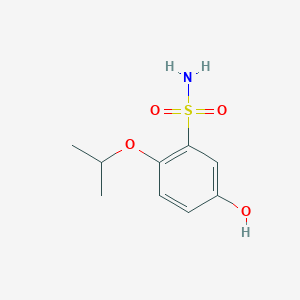


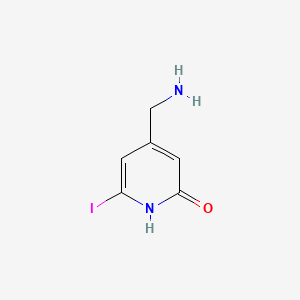
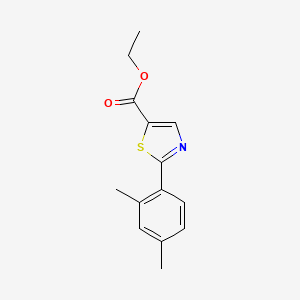
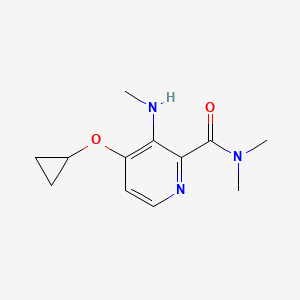

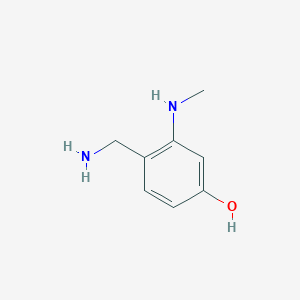
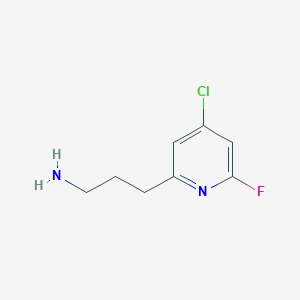


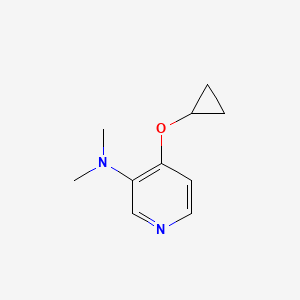
![1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone](/img/structure/B14845828.png)
